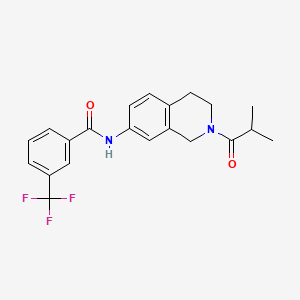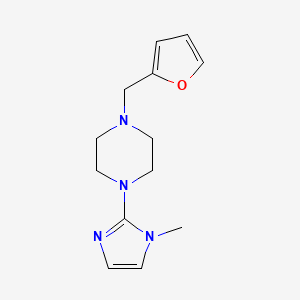![molecular formula C7H13N B2515060 2-Bicyclo[2.1.1]hexanylmethanamine CAS No. 1784278-06-3](/img/structure/B2515060.png)
2-Bicyclo[2.1.1]hexanylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bicyclo[211]hexanylmethanamine is a compound that features a bicyclic structure, specifically a bicyclo[211]hexane ring system, with a methanamine group attached
Aplicaciones Científicas De Investigación
2-Bicyclo[2.1.1]hexanylmethanamine has several applications in scientific research:
Mecanismo De Acción
Mode of Action
The mode of action of 2-Bicyclo[21It is known that the compound interacts with its targets via a photocatalytic cycloaddition reaction . This interaction results in the formation of new building blocks, expanding the chemical space accessible to the compound .
Biochemical Pathways
The biochemical pathways affected by 2-Bicyclo[21The compound is known to participate in [2 + 2] cycloaddition reactions, which could potentially affect various biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Bicyclo[2.1.1]hexanylmethanamine are currently under investigation. These properties will have a significant impact on the bioavailability of the compound .
Result of Action
The molecular and cellular effects of 2-Bicyclo[21It is known that the compound can facilitate the construction of a variety of functionalized spiro-bicyclo[211]hexanes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as light exposure and temperature can affect the photocatalytic cycloaddition reactions that the compound participates in .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bicyclo[2.1.1]hexanylmethanamine typically involves the construction of the bicyclo[2.1.1]hexane core followed by the introduction of the methanamine group. One common method to prepare the bicyclo[2.1.1]hexane core is through a [2+2] cycloaddition reaction. For instance, photochemical [2+2] cycloaddition of alkenes can be employed to form the bicyclic structure . This reaction often requires specific conditions such as the use of a mercury lamp and specialized glassware .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Photocatalytic cycloaddition reactions have been explored for the efficient synthesis of polysubstituted bicyclo[2.1.1]hexanes, which can then be functionalized to introduce the methanamine group . These methods are designed to be operationally simple and suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Bicyclo[2.1.1]hexanylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the bicyclic core.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the bicyclic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation followed by nucleophilic substitution using reagents like sodium azide or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Comparación Con Compuestos Similares
2-Bicyclo[2.1.1]hexanylmethanamine can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere of phenyl rings, bicyclo[1.1.1]pentane offers similar conformational rigidity but with a different ring size.
Bicyclo[2.2.1]heptane:
Bicyclo[3.1.1]heptane:
The uniqueness of this compound lies in its specific ring size and the presence of the methanamine group, which can impart distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-bicyclo[2.1.1]hexanylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c8-4-7-3-5-1-6(7)2-5/h5-7H,1-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZRMPNXGRZEFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C(C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-{[1-(4-fluoro-3-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline](/img/structure/B2514978.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2514980.png)


![2-{[6-(2-ethoxyphenyl)-3-(4-ethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2514988.png)




![1-[4-(3-methoxyphenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B2514995.png)
![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2514998.png)

